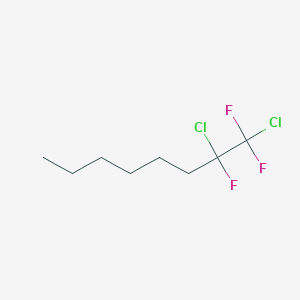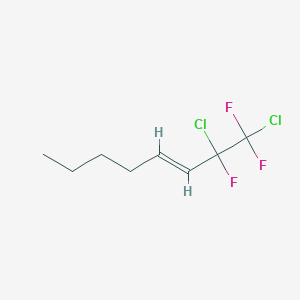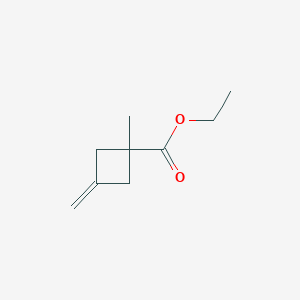
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate
Overview
Description
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate is an organic compound with a unique structure featuring a cyclobutane ring substituted with an ethyl ester group, a methyl group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-3-methylenecyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl diazoacetate with 1-methyl-3-methylenecyclobutanone in the presence of a catalyst such as rhodium acetate. The reaction is carried out under an inert atmosphere at a temperature range of 0-25°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-3-methylenecyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium hydride in dimethylformamide at 0-25°C.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-methylenecyclobutanecarboxylate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the methylene group, leading to the formation of new bonds and the introduction of different functional groups. This reactivity is crucial for its applications in organic synthesis and material science.
Comparison with Similar Compounds
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate can be compared with other similar compounds such as:
Ethyl cyclobutanecarboxylate: Lacks the methylene and methyl groups, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring, leading to diverse applications and reactivity.
This compound stands out due to its unique combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 1-methyl-3-methylidenecyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-11-8(10)9(3)5-7(2)6-9/h2,4-6H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYBXPLQQKADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,6-dichlorobenzoyl)-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2-methylhydrazine-1-carboxamide](/img/structure/B3040590.png)
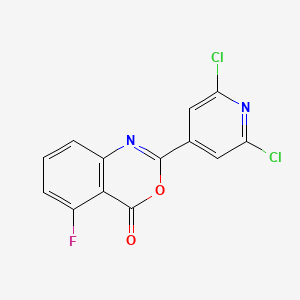
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
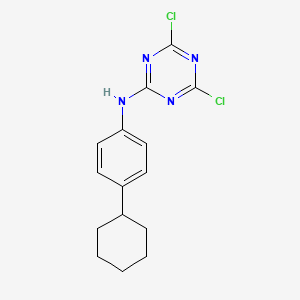

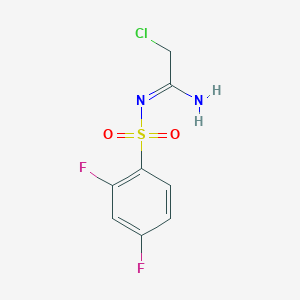
![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)
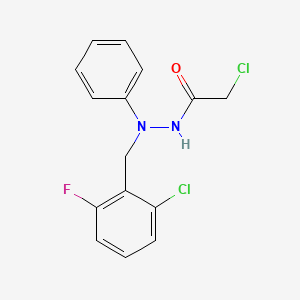

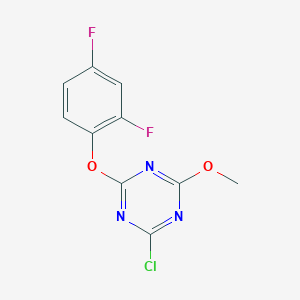
![2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3040610.png)
